
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, plastics, and cosmetics. The compound is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains chloro and nitro substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-chloroaniline to form 2-chloro-4-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with N,N-diethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is purified through recrystallization or chromatography to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form corresponding amines.
Oxidation: The compound can be oxidized, affecting the azo linkage and aromatic rings.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium dithionite and hydrogen in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloro or nitro groups under appropriate conditions.
Major Products
Reduction: Produces corresponding aromatic amines.
Oxidation: Leads to the formation of quinones or other oxidized aromatic compounds.
Substitution: Results in the formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine has diverse applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a dye in textiles, plastics, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage and aromatic substituents. The azo group can undergo reduction to form amines, which interact with biological molecules. The chloro and nitro groups influence the compound’s reactivity and interactions with enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloro-4-nitrophenyl)azo)aniline
- 4-((2-Chloro-4-nitrophenyl)azo)-2-naphthol
- 2-Chloro-4-nitrophenyl isothiocyanate
Uniqueness
4-((2-Chloro-4-nitrophenyl)azo)-N,N-diethylbenzenamine is unique due to its specific combination of chloro, nitro, and azo groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it particularly valuable in industrial and research applications compared to other similar compounds.
Properties
CAS No. |
3025-42-1 |
|---|---|
Molecular Formula |
C16H17ClN4O2 |
Molecular Weight |
332.78 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17ClN4O2/c1-3-20(4-2)13-7-5-12(6-8-13)18-19-16-10-9-14(21(22)23)11-15(16)17/h5-11H,3-4H2,1-2H3 |
InChI Key |
CHHPPGYOSWRCKO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



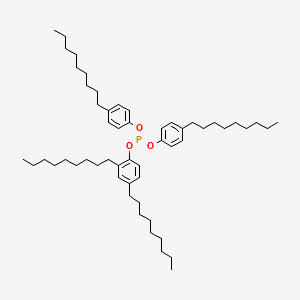
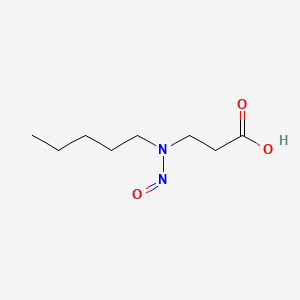

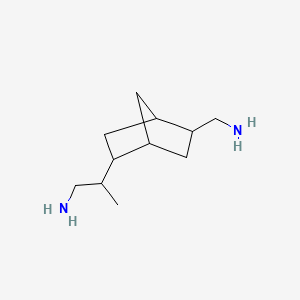



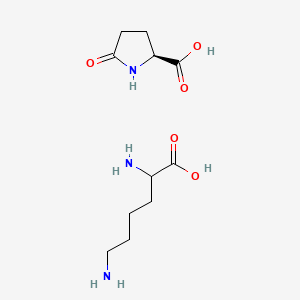
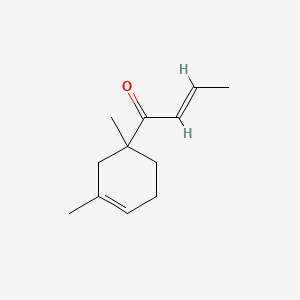

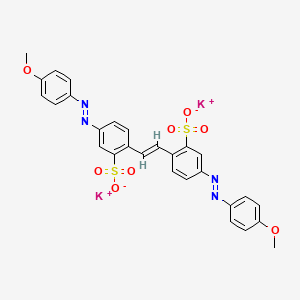
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)

